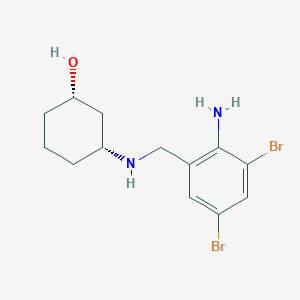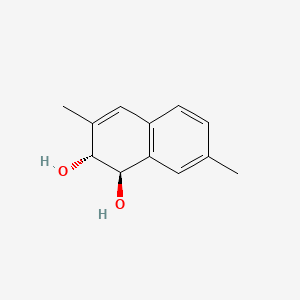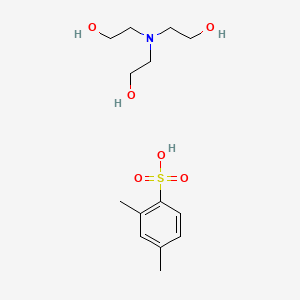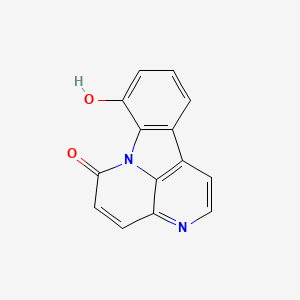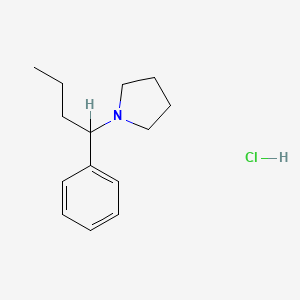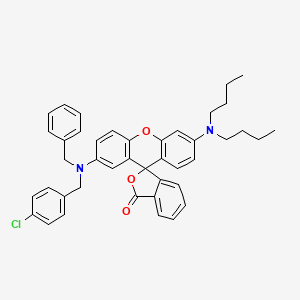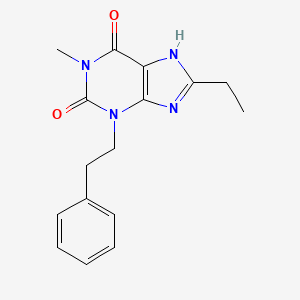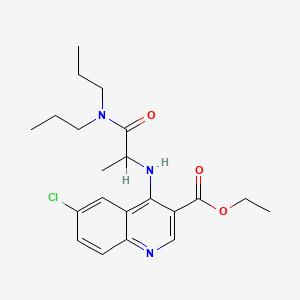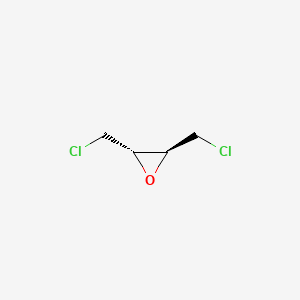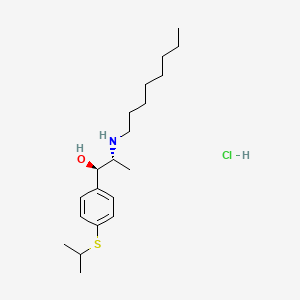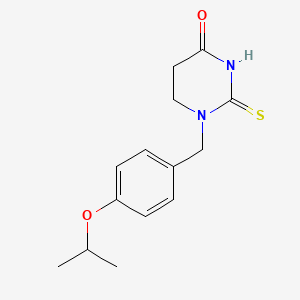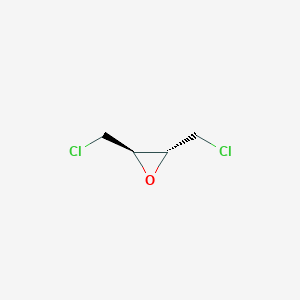
trans-1,4-Dichloro-2,3-epoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,4-Dichloro-2,3-epoxybutane: is an organic compound with the molecular formula C₄H₆Cl₂O It is a halogenated epoxide, characterized by the presence of two chlorine atoms and an epoxide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be carried out using various catalysts, such as aluminum, zinc, and magnesium organometallics, which facilitate the formation of the epoxide ring . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of butadiene followed by epoxidation. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and purity of the final product .
化学反应分析
Types of Reactions: trans-1,4-Dichloro-2,3-epoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as sodium methoxide.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, forming polyethers.
Reactions with Acids and Bases: It reacts with acids and bases, leading to the formation of different products.
Common Reagents and Conditions:
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Aluminum, zinc, and magnesium organometallics are commonly used in polymerization reactions.
Major Products:
Polyethers: Formed through polymerization reactions.
Substituted Epoxides: Resulting from substitution reactions with nucleophiles.
科学研究应用
Chemistry: trans-1,4-Dichloro-2,3-epoxybutane is used in the synthesis of polyethers, which have applications in the production of flame-resistant plastics, fibers, films, and coatings .
Biology and Medicine: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and flame resistance .
作用机制
The mechanism of action of trans-1,4-Dichloro-2,3-epoxybutane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure of the epoxide, making it highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
cis-1,4-Dichloro-2,3-epoxybutane: The cis isomer of the compound, which has different spatial arrangement of chlorine atoms.
Epichlorohydrin: Another halogenated epoxide with similar reactivity but different molecular structure.
Uniqueness: trans-1,4-Dichloro-2,3-epoxybutane is unique due to its specific arrangement of chlorine atoms and the epoxide ring, which imparts distinct chemical properties and reactivity compared to its cis isomer and other halogenated epoxides .
属性
CAS 编号 |
45467-40-1 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |
InChI 键 |
VUSYFNXNYLAECV-IMJSIDKUSA-N |
手性 SMILES |
C([C@H]1[C@@H](O1)CCl)Cl |
规范 SMILES |
C(C1C(O1)CCl)Cl |
相关CAS编号 |
38723-45-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
